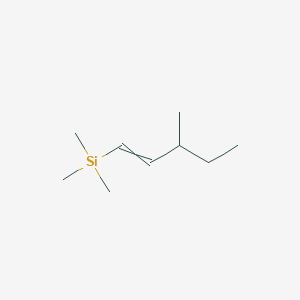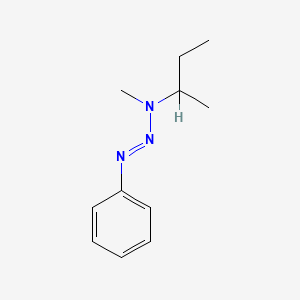
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- is a derivative of the s-triazine family, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms
准备方法
The synthesis of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
化学反应分析
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. .
科学研究应用
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to inhibit enzymes such as topoisomerases and tyrosine kinases, which are involved in DNA replication and cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induction of apoptosis .
相似化合物的比较
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- can be compared with other similar compounds such as:
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
Cyanuric acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants, herbicides, and bleaching agents.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used as a starting material for the synthesis of various herbicides and dyes.
属性
CAS 编号 |
73941-10-3 |
|---|---|
分子式 |
C21H36Cl6N6O6 |
分子量 |
681.3 g/mol |
IUPAC 名称 |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-chloroethoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H36Cl6N6O6/c22-1-7-34-13-31(14-35-8-2-23)19-28-20(32(15-36-9-3-24)16-37-10-4-25)30-21(29-19)33(17-38-11-5-26)18-39-12-6-27/h1-18H2 |
InChI 键 |
HCJPTVFWOOSDQU-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OCN(COCCCl)C1=NC(=NC(=N1)N(COCCCl)COCCCl)N(COCCCl)COCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)



![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)


